MFCD03618658
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Overview
Description
MFCD03618658 is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, hydroxyethoxy, ethylamino, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03618658 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine.
Addition of the Hydroxyethoxy Group: The hydroxyethoxy group can be added via etherification reactions using ethylene glycol and appropriate catalysts.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD03618658 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino or hydroxyethoxy groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Hydrolysis: HCl, NaOH
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
MFCD03618658 has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD03618658 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways Involved: It may interfere with DNA replication, transcription, or repair mechanisms, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
MFCD03618658 can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic with a quinoline core and fluorine substituents, used to treat bacterial infections.
Camptothecin: A natural product with a quinoline core, used as an anticancer agent.
Uniqueness
The unique combination of ethyl, hydroxyethoxy, ethylamino, and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19F3N2O4 |
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Molecular Weight |
372.34 g/mol |
IUPAC Name |
ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C17H19F3N2O4/c1-2-26-16(24)12-10-22-15-11(4-3-5-13(15)17(18,19)20)14(12)21-6-8-25-9-7-23/h3-5,10,23H,2,6-9H2,1H3,(H,21,22) |
InChI Key |
OSKUPMJQIPJNQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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